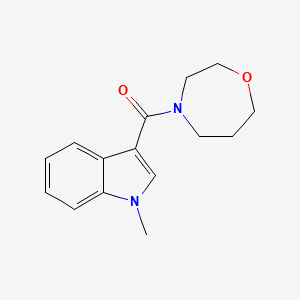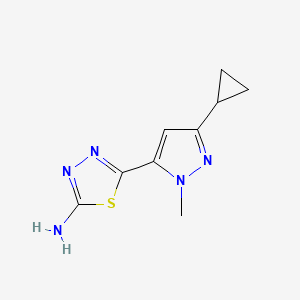![molecular formula C12H10N4 B2411079 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-64-5](/img/structure/B2411079.png)
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of nitrogen ring junction heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are significant in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The procedure offers multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular formula of “this compound” is C12H10N4 . Its molecular weight is 210.23 g/mol . The InChI string is InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11 (16 (12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles . Mechanistic studies have shown that the dual C(sp3)–H bond functionalization of inactive ketones is required for the formation of the title compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.23 g/mol , a XLogP3-AA of 1.3 , and a topological polar surface area of 43.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Chemical Structure and Synthesis
- Auzzi, Cecchi, Costanzo, Pecori Vettori, and Bruni (1978) investigated the structure of methylderivatives of pyrazolo[1,5-a]pyrimidines, emphasizing the relationship between the methyl group position and the type of reagent used in methylation reactions (Auzzi et al., 1978).
- Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, and Martins (2013) presented a resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation, offering a simple procedure with satisfactory yields (Buriol et al., 2013).
Antimicrobial and Antifungal Activities
- Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, finding that certain compounds showed significant effectiveness as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
- Şener, Erişkin, Yavuz, and Şener (2017) investigated new diazo dyes derived from pyrazolo[1,5-a]pyrimidines, which exhibited activity against various bacteria and fungi, as well as notable antioxidant activities (Şener et al., 2017).
Photophysical and Fluorescent Properties
- Wu, Li, Liu, Wang, Yang, and Chen (2008) explored the correlation between the substitution patterns of pyrazolo[1,5-a]pyrimidines and their fluorescent spectroscopic properties, indicating potential applications in developing new fluorescent probes (Wu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behavior or state.
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways related to light absorption and emission .
Pharmacokinetics
The compound’s solubility in green solvents suggests that it may have good bioavailability.
Result of Action
The compound’s photophysical properties suggest that it may cause changes in light absorption and emission at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. For instance, the compound’s photophysical properties can be tuned by changing the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action and efficacy could be influenced by the presence of different electron-donating groups in its environment.
Properties
IUPAC Name |
2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11(16(12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXYVHOQERUNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)


![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

